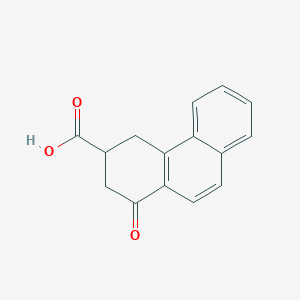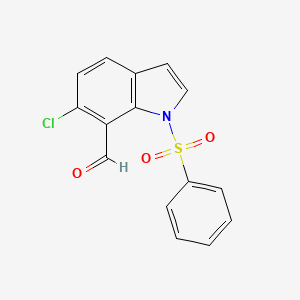
1-Oxo-1,2,3,4-tetrahydrophenanthrene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THP-1 , is a synthetic compound with interesting properties. Its structure is related to inhibitors of West Nile virus protease and molecules with selective central nervous system (CNS) action . Notably, THP-1 was reported as the first synthetic estrogen and identified for its estrogenic activity .
Méthodes De Préparation
Synthetic Routes::
Oxidation of Phenanthrene: THP-1 can be synthesized by oxidizing phenanthrene, followed by cyclization to form the tetrahydrophenanthrene ring.
Reaction Conditions: The oxidation step typically involves reagents like chromic acid or potassium permanganate.
Industrial Production: While not widely produced industrially, research laboratories often prepare THP-1 for scientific investigations.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: THP-1 can undergo oxidation reactions, leading to the formation of its carbonyl group (the keto functionality).
Reduction: Reduction of the carbonyl group can regenerate the tetrahydrophenanthrene ring.
Substitution: Substituents can be introduced at various positions on the phenanthrene ring.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and various nucleophiles.
Major Products: THP-1 derivatives with modified functional groups.
Applications De Recherche Scientifique
THP-1 finds applications in:
Medicine: As a synthetic estrogen, it has been studied for its hormonal effects.
Chemistry: Used as a building block for constrained analogs of phenylalanine.
Biology: Investigated for CNS activity and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of THP-1’s estrogenic effects involves interactions with estrogen receptors (ERs) and downstream signaling pathways. Further research is needed to elucidate specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other tetrahydrophenanthrenes, such as 1,2,3,4-tetrahydrophenanthren-1-one (THP-2), share structural features.
Uniqueness: THP-1’s synthetic origin and estrogenic properties distinguish it from natural phenanthrene derivatives.
Propriétés
Formule moléculaire |
C15H12O3 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
1-oxo-3,4-dihydro-2H-phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c16-14-8-10(15(17)18)7-13-11-4-2-1-3-9(11)5-6-12(13)14/h1-6,10H,7-8H2,(H,17,18) |
Clé InChI |
LKTLGZRYBNLGIQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=C1C3=CC=CC=C3C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)


